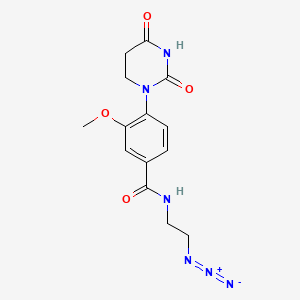![molecular formula C9H9IO2 B13549956 [(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549956.png)
[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol is a chemical compound that features an oxirane ring (epoxide) substituted with a 2-iodophenyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of a 2-iodophenyl-substituted alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-iodophenylglyoxal or 2-iodophenylacetic acid.
Reduction: Formation of 2-iodophenyl-1,2-ethanediol.
Substitution: Formation of 2-azidophenyl or 2-thiophenyl derivatives.
科学的研究の応用
[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
類似化合物との比較
[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol can be compared with other similar compounds, such as:
[(2R,3R)-3-(2-Bromophenyl)oxiran-2-yl]methanol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
[(2R,3R)-3-(2-Chlorophenyl)oxiran-2-yl]methanol: Contains a chlorine atom, which affects its chemical behavior and applications.
[(2R,3R)-3-(2-Fluorophenyl)oxiran-2-yl]methanol: Features a fluorine atom, resulting in unique properties compared to the iodine-substituted compound.
特性
分子式 |
C9H9IO2 |
|---|---|
分子量 |
276.07 g/mol |
IUPAC名 |
[(2R,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9IO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 |
InChIキー |
NACAIYWNYMDRQT-RKDXNWHRSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@H](O2)CO)I |
正規SMILES |
C1=CC=C(C(=C1)C2C(O2)CO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13549881.png)
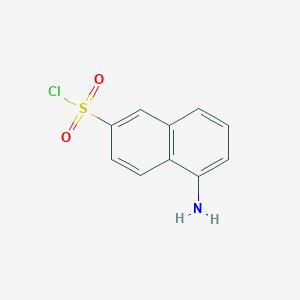
![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)

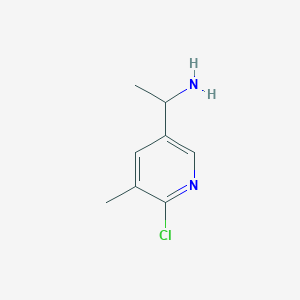
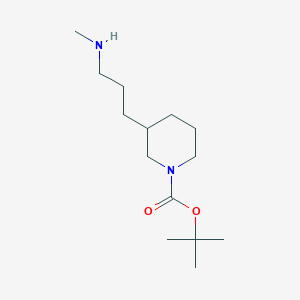

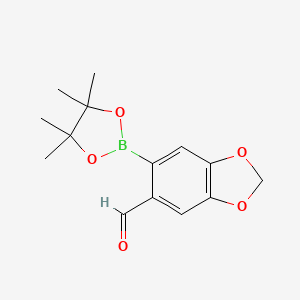

![N-(6-Aminospiro[3.3]heptan-2-yl)-2-(4-methoxyphenyl)-2-methylpropanamide hydrochloride](/img/structure/B13549936.png)
